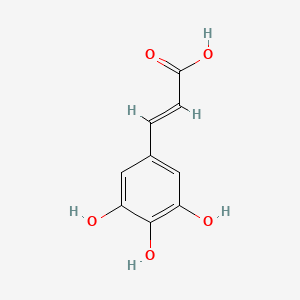

3,4,5-Trihydroxycinnamic acid

Descripción general

Descripción

3,4,5-Trihydroxycinnamic acid is a derivative of hydroxycinnamic acids, which are naturally occurring compounds found in various plants. This compound is known for its antioxidant properties and has been identified in Rooibos tea . It possesses a wide range of biological activities, including anti-inflammatory and neuroprotective properties .

Mecanismo De Acción

Target of Action

3,4,5-Trihydroxycinnamic acid (THCA) primarily targets vascular leakage and inflammatory responses . It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by increasing the expression of SIRT1 in human umbilical vein endothelial cells . THCA also targets TNF-α/IFN-γ-stimulated HaCaT cells , exerting anti-inflammatory effects .

Mode of Action

THCA interacts with its targets by inhibiting the inflammatory response and increasing the expression of SIRT1 . It also suppresses the secretion and mRNA expression levels of various interleukins and chemokines in TNF-α/IFN-γ-stimulated HaCaT cells . Furthermore, THCA inhibits the activation of AKT, ERK, and nuclear factor-κB in these cells .

Biochemical Pathways

The biochemical pathways affected by THCA include the heme-oxygenase-1 (HO-1) pathway and the mitogen-activated protein kinases (MAPKs)/nuclear factor-κB (NF-κB) signaling pathway . THCA increases the expression of HO-1 and decreases macrophage infiltration in LPS-induced septic kidney . It also suppresses the activation of MAPKs and NF-κB in TNF-α/IFN-γ-stimulated HaCaT cells .

Result of Action

The molecular and cellular effects of THCA’s action include the reduction of macrophage infiltration and the increase of HO-1 expression in LPS-challenged septic kidney . It also significantly attenuates degranulation of mast cells through the inhibition of MAPKs/NF-κB signaling pathway in RBL-2H3 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of THCA. For instance, THCA is a phenolic compound found in the bark of Betula pubescens , suggesting that its natural environment and extraction method may impact its bioactivity. Moreover, the effect of THCA on the environment has been studied in the context of increasing the carbon and nitrogen compounds transformation processes occurring in biological wastewater treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4,5-Trihydroxycinnamic acid can be synthesized through various methods. One of the green and sustainable methods involves the biocatalytic production from palm oil mill effluent using p-hydroxyphenylacetate hydroxylase . This method is eco-friendly and utilizes renewable biomass.

Industrial Production Methods

The industrial production of this compound often involves the extraction from plant sources or the use of biocatalytic processes. The biocatalytic method is preferred due to its sustainability and lower environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-Trihydroxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products Formed

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Acetylated derivatives.

Aplicaciones Científicas De Investigación

3,4,5-Trihydroxycinnamic acid has numerous applications in scientific research:

Chemistry: Used as an antioxidant in various chemical reactions.

Biology: Studied for its anti-inflammatory and neuroprotective effects.

Medicine: Potential therapeutic agent for conditions like sepsis and inflammatory diseases.

Industry: Used in the production of pharmaceuticals and as a natural preservative in food products.

Comparación Con Compuestos Similares

Similar Compounds

- Cinnamic acid

- p-Coumaric acid (4-hydroxycinnamic acid)

- Caffeic acid (3,4-dihydroxycinnamic acid)

- Ferulic acid

- Sinapic acid

- Chlorogenic acid

- Rosmarinic acid

Uniqueness

3,4,5-Trihydroxycinnamic acid is unique due to the presence of three hydroxyl groups on the aromatic ring, which enhances its antioxidant properties compared to other hydroxycinnamic acids. This structural feature contributes to its potent biological activities, making it a valuable compound in various applications .

Actividad Biológica

3,4,5-Trihydroxycinnamic acid (THCA) is a phenolic compound derived from hydroxycinnamic acids, which are known for their diverse biological activities. This article explores the biological activity of THCA, emphasizing its anti-inflammatory, antioxidant, and potential therapeutic effects based on recent research findings.

Overview of Biological Activities

THCA exhibits several biological properties, including:

- Anti-inflammatory Effects : THCA has been shown to inhibit inflammatory responses in various cell types, including microglial cells and keratinocytes.

- Antioxidant Activity : It demonstrates significant antioxidant properties by inhibiting xanthine oxidase activity.

- Neuroprotective Properties : Research indicates potential neuroprotective effects through modulation of oxidative stress and inflammation.

Anti-inflammatory Mechanisms

Research has demonstrated that THCA effectively suppresses pro-inflammatory mediators in various experimental models. Key findings include:

- Microglial Cells : In BV2 microglial cells, THCA inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). The mechanism involves the activation of the Nrf2 transcription factor pathway, leading to increased expression of cytoprotective genes such as heme oxygenase-1 (HO-1) .

- Keratinocytes : In human keratinocyte cells (HaCaT), THCA reduced the secretion and mRNA expression levels of inflammatory cytokines (IL-6, IL-8) in response to TNF-α/interferon-γ stimulation. This effect was associated with the inhibition of the AKT/ERK/NF-κB signaling pathways .

- Mast Cells : THCA also exhibited anti-allergic properties by inhibiting mast cell degranulation and TNF-α secretion in RBL-2H3 cells .

Antioxidant Activity

THCA has been investigated for its antioxidant potential. A study highlighted its ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and related disorders such as gout. The compound's antioxidant activity positions it as a promising candidate for further development in herbal medicine .

Case Studies and Experimental Findings

Several studies have focused on the biological activities of THCA:

Propiedades

IUPAC Name |

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEAELOMUCBPJP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-59-0, 709007-50-1 | |

| Record name | NSC153688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,4,5-Trihydroxycinnamic acid has been shown to interact with several molecular targets, leading to a cascade of downstream effects. It effectively inhibits the activation of NF-κB, a key transcription factor involved in inflammation, by suppressing the degradation of IκB, which sequesters NF-κB in the cytoplasm [, , ]. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , ]. Additionally, this compound activates the Nrf2 pathway, promoting the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) [, , , ], ultimately contributing to its anti-inflammatory and cytoprotective effects.

A: this compound is a trihydroxylated derivative of cinnamic acid. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol []. Spectroscopic analyses, including Raman spectroscopy and ab initio calculations, reveal that the molecule predominantly adopts a planar geometry, primarily due to the stabilizing effect of π-electron delocalization [].

A: Yes, studies have investigated the structure-activity relationship of cinnamic acid derivatives, including this compound. Research indicates that the number and position of hydroxyl groups on the aromatic ring significantly influence the molecule's antioxidant and anti-cancer properties [, ]. For example, increasing the number of hydroxyl groups generally enhances the inhibitory effects on cancer cell growth [].

A: Research suggests that this compound is biosynthesized from precursors within the shikimate pathway [, ]. Specifically, studies utilizing 13C-labeled glucose have pointed to 5-dehydroshikimate as a likely precursor []. Pathways involving phenylalanine, caffeic acid, or direct conversion from this compound have been largely ruled out as major contributors [].

A: While this compound itself may not possess direct catalytic properties, enzymes like p-hydroxyphenylacetate 3-hydroxylase (HPAH) can utilize it as a substrate [, , ]. HPAH catalyzes the synthesis of 3,4,5-trihydroxyphenyl)acetic acid from this compound []. This biocatalytic process holds potential for the green and sustainable production of valuable compounds from renewable resources [, , ].

A: Numerous in vitro and in vivo studies have been conducted to elucidate the biological activity of this compound. In vitro studies using LPS-stimulated BV2 microglial cells demonstrated its ability to suppress the production of pro-inflammatory mediators like NO, TNF-α, and IL-1β [, ]. Furthermore, this compound exhibited anti-inflammatory effects in LPS-challenged human umbilical vein endothelial cells by suppressing the expression of adhesion molecules like ICAM-1 and VCAM-1 [].

A: Research shows that this compound exhibits anti-allergic properties by suppressing mast cell activation []. In a study using rat basophilic leukemia (RBL-2H3) cells, this compound significantly attenuated the release of inflammatory mediators like TNF-α, β-hexosaminidase, and histamine, which are typically released upon mast cell degranulation [].

ANone: Yes, this compound has shown promise as a potential therapeutic agent for various diseases, including:

- Sepsis: Research suggests that this compound may offer protection against sepsis by increasing heme oxygenase-1 (HO-1) expression and reducing macrophage infiltration in the kidneys [, ].

- Acute Lung Injury: Studies indicate that this compound attenuates LPS-induced acute lung injury by downregulating inflammatory molecules and activating the HO-1/AMPK pathway [].

- Asthma: Research has shown that this compound exerts anti-asthmatic effects both in vitro and in vivo [].

A: Computational studies, including molecular docking simulations, have been conducted to understand the interactions of this compound derivatives with biological targets [, ]. These studies provide insights into the binding modes and potential mechanisms of action of these compounds.

A: Yes, this compound, often found in its esterified forms, has been identified in various plant sources. It is a constituent of lentil (Lens culinaris) aerial parts, where it is present as an acylating group in kaempferol and quercetin glycosides []. These findings highlight the presence of this compound in the human diet through plant-based foods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.